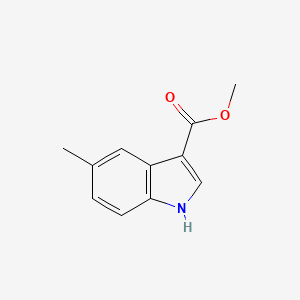
5-Méthylindole-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-methyl-1H-indole-3-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
This compound can be prepared by the esterification of indole-5-carboxylic acid . A review article on the synthesis of indole derivatives highlights the construction of indoles as a moiety in selected alkaloids . Another study discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of methyl 5-methyl-1H-indole-3-carboxylate is C10H9NO2 . Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bonds .Chemical Reactions Analysis
Methyl 5-methyl-1H-indole-3-carboxylate has been used as a reactant in various processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
Methyl 5-methyl-1H-indole-3-carboxylate is a solid substance that is slightly soluble in DMSO and methanol, but insoluble in water . It has a molecular weight of 175.18 .Applications De Recherche Scientifique
5-Méthylindole-3-carboxylate de méthyle: , également connu sous le nom d'ester méthylique de l'acide 5-méthylindole-3-carboxylique ou de 5-méthyl-1H-indole-3-carboxylate de méthyle, est un composé appartenant à la classe des composés organiques appelés indoles. Les indoles et leurs dérivés présentent un intérêt scientifique important en raison de leur large éventail d'activités biologiques et d'applications potentielles. Voici quelques applications uniques des dérivés de l'indole qui peuvent être pertinentes pour le this compound :
Chimie médicinale
Les dérivés de l'indole sont couramment utilisés en chimie médicinale pour la synthèse de produits pharmaceutiques. Ils ont été étudiés pour leur potentiel en tant qu'agents thérapeutiques contre diverses maladies, notamment le cancer, les infections microbiennes et d'autres troubles .
Activités biologiques
La recherche a montré que les dérivés de l'indole peuvent présenter une variété d'activités biologiques, telles que des propriétés anti-inflammatoires, antivirales et antibactériennes. Ces composés sont étudiés pour leur utilisation potentielle dans le traitement de maladies comme la grippe et d'autres infections virales .
Chimie synthétique
Les indoles servent de blocs de construction essentiels en chimie synthétique pour la construction de molécules complexes. Ils sont utilisés dans diverses stratégies synthétiques, y compris les réactions multicomposants, pour créer un large éventail de composés hétérocycliques .
Catalyse
Les dérivés de l'indole peuvent agir comme ligands dans les réactions catalysées par les métaux, qui sont importantes pour la fonctionnalisation des molécules en synthèse organique. Ces réactions peuvent conduire au développement de nouveaux matériaux et catalyseurs aux propriétés uniques .
Composés bioactifs
Le motif structurel des indoles est présent dans de nombreux produits naturels présentant des propriétés bioactives. Les scientifiques synthétisent des dérivés de l'indole pour imiter ou améliorer ces propriétés pour des applications potentielles dans la découverte et le développement de médicaments .
Sciences de l'environnement
La recherche sur les dérivés de l'indole s'étend également aux sciences de l'environnement, où ces composés sont étudiés pour leur rôle potentiel dans les processus de biorémédiation ou en tant que capteurs environnementaux.
Synthèse de dérivés de l'indole en tant que fragments prédominants présents dans… Une brève revue du potentiel biologique des dérivés de l'indole Progrès récents dans la fonctionnalisation des indoles catalysée par les métaux Progrès récents dans l'application des indoles dans les réactions multicomposants…
Mécanisme D'action
Target of Action
Methyl 5-methylindole-3-carboxylate, also known as methyl 5-methyl-1H-indole-3-carboxylate or 5-Methylindole-3-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the development of new synthesis methods and the exploration of the biological activities of indole derivatives.
Relevant Papers Several papers were found during the search. One paper discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another paper presents the microwave-assisted synthesis of 2-Methyl-1H-indole-3 . A third paper discusses the synthesis and antibacterial activity of indole 3-substituted-[1,2,4]triazole derivatives .
Analyse Biochimique
Biochemical Properties
Methyl 5-methyl-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various cellular processes .
Cellular Effects
Methyl 5-methyl-1H-indole-3-carboxylate has significant effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of methyl 5-methyl-1H-indole-3-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, inhibiting or activating their activity. This can lead to changes in gene expression and subsequent cellular responses. Additionally, methyl 5-methyl-1H-indole-3-carboxylate can interact with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-methyl-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 5-methyl-1H-indole-3-carboxylate can degrade over time, leading to a decrease in its biological activity. The compound’s initial effects on cellular processes can be significant, with potential long-term implications .
Dosage Effects in Animal Models
The effects of methyl 5-methyl-1H-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, methyl 5-methyl-1H-indole-3-carboxylate can cause toxic or adverse effects, including cellular damage and impaired metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Methyl 5-methyl-1H-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, methyl 5-methyl-1H-indole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of methyl 5-methyl-1H-indole-3-carboxylate are crucial for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of methyl 5-methyl-1H-indole-3-carboxylate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that methyl 5-methyl-1H-indole-3-carboxylate exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
Propriétés
IUPAC Name |
methyl 5-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(6-12-10)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECAAQDHFZNFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374953 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227960-12-5 | |
| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 227960-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



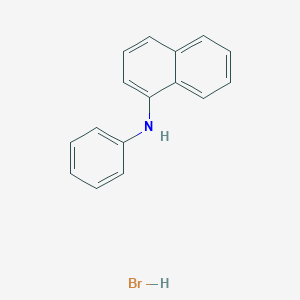
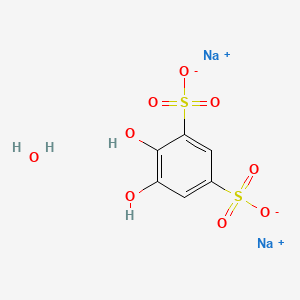
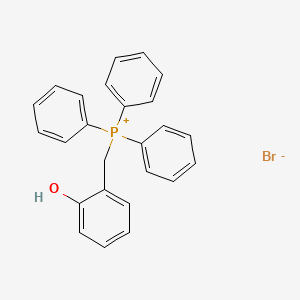
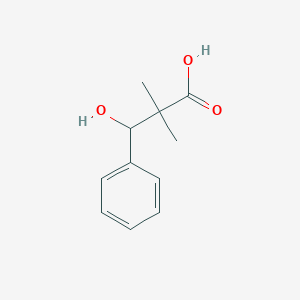
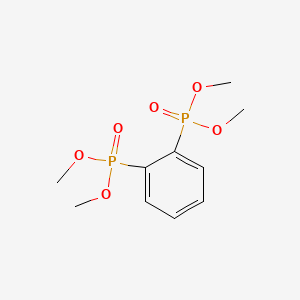

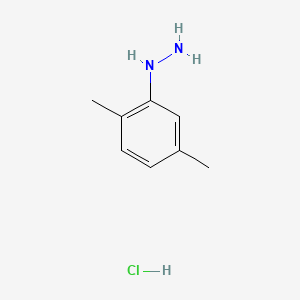

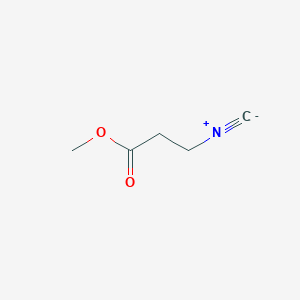
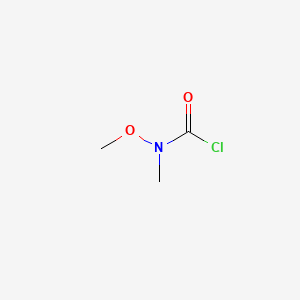
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
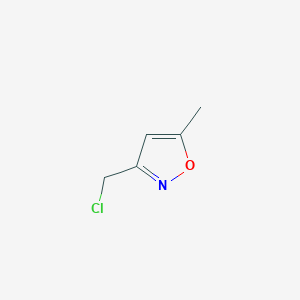
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)
